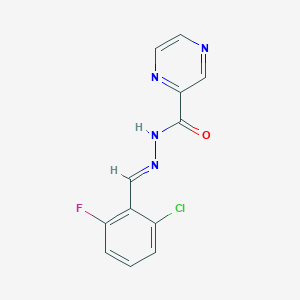
2-(4-chlorophenoxy)-N'-cyclohexylideneacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N’-cyclohexylideneacetohydrazide is an organic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a chlorophenoxy group and a cyclohexylideneacetohydrazide moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2-(4-chlorophenoxy)-N’-cyclohexylideneacetohydrazide typically involves the reaction of 4-chlorophenoxyacetic acid with cyclohexylidenehydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(4-chlorophenoxy)-N’-cyclohexylideneacetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as a bioactive agent, with studies indicating its ability to interact with specific biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
Industry: It is utilized in the production of agrochemicals and other industrial products due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N’-cyclohexylideneacetohydrazide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 2-(4-chlorophenoxy)-N’-cyclohexylideneacetohydrazide stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar chlorophenoxy group.
4-chlorophenoxyacetic acid: Another compound with a chlorophenoxy group, used in various chemical applications.
Cyclohexylidenehydrazine derivatives: Compounds with similar hydrazide moieties, used in different chemical and biological contexts.
Propriétés
Numéro CAS |
302908-78-7 |
|---|---|
Formule moléculaire |
C14H17ClN2O2 |
Poids moléculaire |
280.75 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-(cyclohexylideneamino)acetamide |
InChI |
InChI=1S/C14H17ClN2O2/c15-11-6-8-13(9-7-11)19-10-14(18)17-16-12-4-2-1-3-5-12/h6-9H,1-5,10H2,(H,17,18) |
Clé InChI |
JDJGYKZYSUMXTB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=NNC(=O)COC2=CC=C(C=C2)Cl)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)-5-fluorophenyl]prop-2-en-1-one](/img/structure/B11987206.png)
![7,9-Dichloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11987214.png)

![9-Bromo-5-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987216.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11987224.png)

![(5Z)-3-Cyclohexyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11987230.png)
![[9-Bromo-2-(4-methylphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-fluorophenyl)methanone](/img/structure/B11987232.png)

![[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B11987239.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11987242.png)

![4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)-](/img/structure/B11987258.png)
